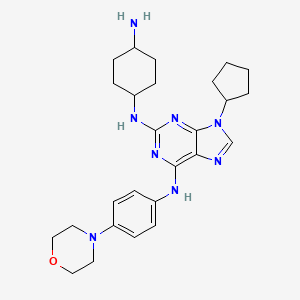
Pim1-IN-7
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pim1-IN-7 is a small molecule inhibitor specifically designed to target the proviral integration site for Moloney-murine leukemia 1 (PIM1) kinase. PIM1 is a serine/threonine kinase involved in various cellular processes, including cell cycle progression, apoptosis, and transcription. Overexpression of PIM1 has been linked to several cancers, making it a significant target for cancer therapy .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Common reagents used in the synthesis include various organic solvents, catalysts, and protective groups to ensure the selectivity and efficiency of the reactions .
Industrial Production Methods
Industrial production of Pim1-IN-7 involves scaling up the laboratory synthesis process while ensuring the purity and consistency of the final product. This often requires optimization of reaction conditions, purification techniques, and quality control measures to meet industrial standards .
Analyse Chemischer Reaktionen
Types of Reactions
Pim1-IN-7 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents, acids, bases, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific functional groups introduced or modified during the synthesis. These products are typically characterized using techniques like nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and high-performance liquid chromatography (HPLC) .
Wissenschaftliche Forschungsanwendungen
Pim1-IN-7 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the biochemical pathways involving PIM1 kinase.
Biology: Helps in understanding the role of PIM1 in cell cycle regulation, apoptosis, and other cellular processes.
Medicine: Investigated for its potential therapeutic effects in treating cancers that overexpress PIM1, such as leukemia and lymphoma.
Industry: Used in the development of new cancer therapies and as a reference compound in drug discovery
Wirkmechanismus
Pim1-IN-7 exerts its effects by binding to the ATP-binding pocket of PIM1 kinase, thereby inhibiting its activity. This inhibition prevents the phosphorylation of downstream targets involved in cell survival, proliferation, and apoptosis. The molecular targets and pathways involved include the JAK/STAT signaling pathway, which is crucial for the regulation of immune responses and cell growth .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
PIM2-IN-1: Another inhibitor targeting PIM2 kinase, which shares structural similarities with PIM1.
PIM3-IN-1: Targets PIM3 kinase, another member of the PIM kinase family.
AZD1208: A pan-PIM inhibitor that targets all three PIM kinases (PIM1, PIM2, and PIM3).
Uniqueness
Pim1-IN-7 is unique in its high specificity for PIM1 kinase, making it a valuable tool for studying the specific role of PIM1 in various cellular processes and diseases. Its selectivity reduces off-target effects, making it a promising candidate for therapeutic development .
Eigenschaften
Molekularformel |
C23H23N5O |
|---|---|
Molekulargewicht |
385.5 g/mol |
IUPAC-Name |
2-anilino-N-(2,6-dimethylphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carboxamide |
InChI |
InChI=1S/C23H23N5O/c1-14-9-8-10-15(2)20(14)26-23(29)19-21(25-18-11-6-5-7-12-18)27-28-17(4)13-16(3)24-22(19)28/h5-13H,1-4H3,(H,25,27)(H,26,29) |
InChI-Schlüssel |
BESUIJNZKPSODK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C2=C3N=C(C=C(N3N=C2NC4=CC=CC=C4)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![(9aS)-N-[(4-bromophenyl)methyl]-6-[(2S)-butan-2-yl]-8-[(4-methoxynaphthalen-1-yl)methyl]-4,7-dioxo-3,6,9,9a-tetrahydro-2H-pyrazino[1,2-a]pyrimidine-1-carboxamide](/img/structure/B12397880.png)

![4-(3,8-diazabicyclo[3.2.1]octan-8-yl)-7-(8-methylnaphthalen-1-yl)-2-[[(2S)-1-methylpyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidine](/img/structure/B12397887.png)



![5,6-Dimethyl-4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B12397916.png)



